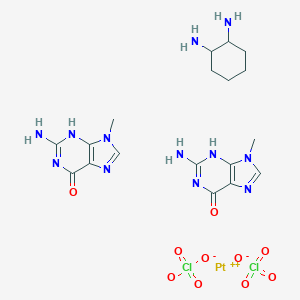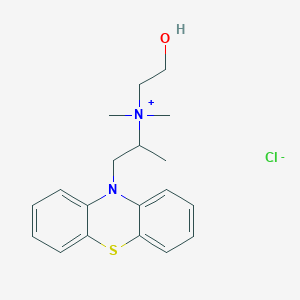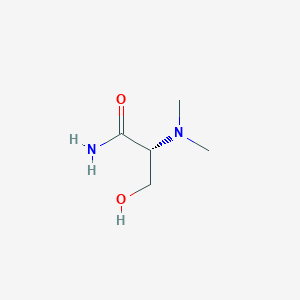
Propanamide,2-(dimethylamino)-3-hydroxy-,(R)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Dimethylamino-3-Hydroxypropionamide is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a dimethylamino group, a hydroxy group, and an amide group attached to a three-carbon chain. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Dimethylamino-3-Hydroxypropionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-3-Hydroxypropanoic Acid.
Amidation Reaction: The amino group of ®-2-Amino-3-Hydroxypropanoic Acid is reacted with dimethylamine under controlled conditions to form the desired amide.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of ®-2-Dimethylamino-3-Hydroxypropionamide may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Dimethylamino-3-Hydroxypropionamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Dimethylamino-3-Hydroxypropionamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Dimethylamino-3-Hydroxypropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various physiological processes.
Comparaison Avec Des Composés Similaires
(S)-2-Dimethylamino-3-Hydroxypropionamide: The enantiomer of the compound with opposite chirality.
2-Dimethylamino-3-Hydroxypropanoic Acid: A related compound with a carboxylic acid group instead of an amide group.
2-Dimethylamino-3-Hydroxypropanol: A similar compound with a hydroxyl group instead of an amide group.
Uniqueness: ®-2-Dimethylamino-3-Hydroxypropionamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
116833-21-7 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2R)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m1/s1 |
Clé InChI |
VTXPZVSCKQOHJD-SCSAIBSYSA-N |
SMILES |
CN(C)C(CO)C(=O)N |
SMILES isomérique |
CN(C)[C@H](CO)C(=O)N |
SMILES canonique |
CN(C)C(CO)C(=O)N |
Synonymes |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)


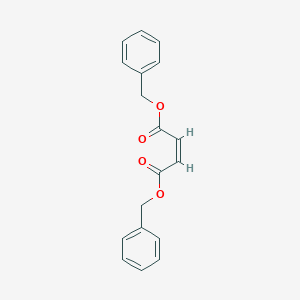
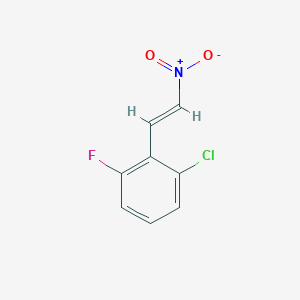
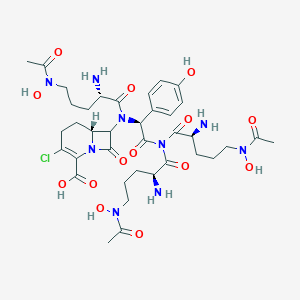
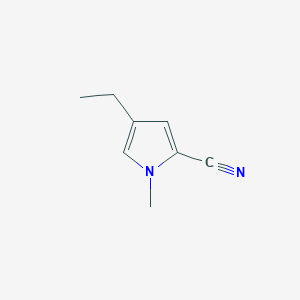
![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
